molecular formula C15H22N2O2 B7986101 [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid

Cat. No.: B7986101
M. Wt: 262.35 g/mol
InChI Key: RYNHWJGZKZNKOM-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid: is a compound that features a piperidine ring, a benzyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or amino alcohols.

    Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions using benzyl halides in the presence of a base.

    Attachment of the Amino-Acetic Acid Moiety: This step involves the reaction of the piperidine derivative with chloroacetic acid or its derivatives under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or benzyl derivatives.

Scientific Research Applications

[(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

[(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid: can be compared with other piperidine derivatives:

    Piperidine: A simple six-membered ring with one nitrogen atom.

    N-Benzylpiperidine: Similar structure but lacks the amino-acetic acid moiety.

    Piperidin-4-yl-methylamine: Contains a piperidine ring with a methylamine group but no benzyl group.

The uniqueness of [(®-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(3R)-1-benzylpiperidin-3-yl]-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(12-15(18)19)14-8-5-9-17(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNHWJGZKZNKOM-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.